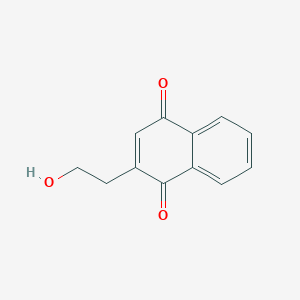
2-(2-Hydroxyethyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthoquinone, characterized by the presence of a hydroxyethyl group at the second position of the naphthalene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.
Industrial Production Methods
Industrial production methods for this compound often focus on achieving higher atom economy, process economy, and better purity of the product. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Single and two-step processes with simple and mild reaction conditions are preferred for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, with the 1-position being more reactive than the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium borohydride, and catalysts like nano copper (II) oxide. Reaction conditions vary depending on the desired product, but mild and ambient conditions are often preferred .
Major Products Formed
Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in multi-component reactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)naphthalene-1,4-dione involves its interaction with cellular components. For instance, it can inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . The compound also disrupts fungal membrane permeability, causing increased nucleotide leakage and antifungal activity . Molecular targets include COX-2 and fungal cell membranes, with pathways involving reactive oxygen species (ROS) and signal transduction pathways like MAPK and Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Hydroxyethyl)naphthalene-1,4-dione include:
2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione: A naphthoquinone derivative with similar structural features.
2-Cyclohexyl-3-hydroxy-1,4-naphthoquinone (Parvaquone): Used as an anti-protozoan drug.
2-Hydroxynaphthalene-1,4-dione: A precursor in the synthesis of various naphthoquinone derivatives.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
55700-12-4 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c13-6-5-8-7-11(14)9-3-1-2-4-10(9)12(8)15/h1-4,7,13H,5-6H2 |
Clé InChI |
CJAYFZCIFCQFBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
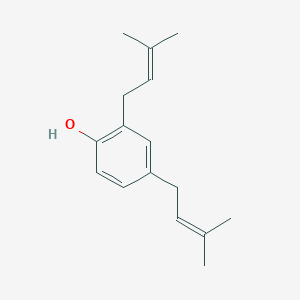
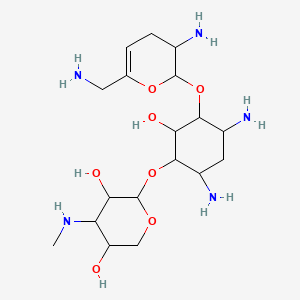
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
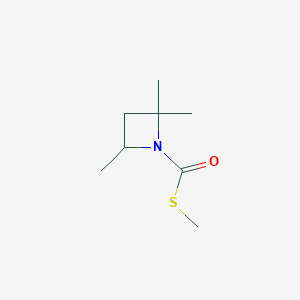
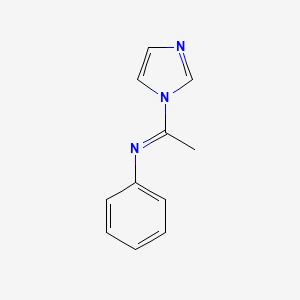
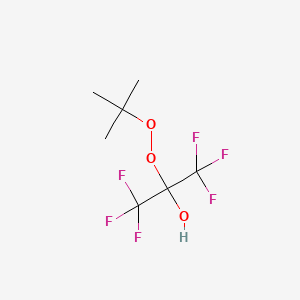
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
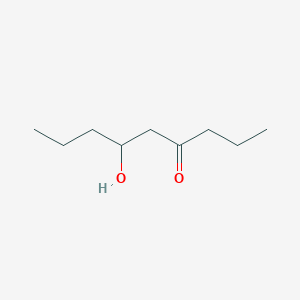
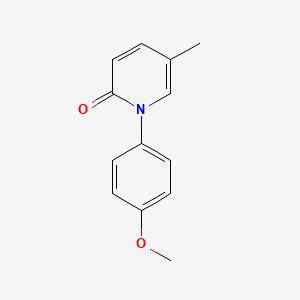

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
